4-Fluoro-2-nitrobenzamide

Übersicht

Beschreibung

4-Fluoro-2-nitrobenzamide is a useful research compound. Its molecular formula is C7H5FN2O3 and its molecular weight is 184.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Ternary Cocrystals Design

It is used in designing ternary cocrystals that incorporate hydrogen and halogen bonds. This application is significant in the field of crystal engineering and supramolecular chemistry (Srinu Tothadi & G. Desiraju, 2013).

Synthesis of Benzamide Derivatives

The compound facilitates the convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide, showcasing its utility in synthetic organic chemistry (Defeng Xu, Xingzhu Xu, & Zhiling Zhu, 2013).

PET Imaging of Sigma Receptors

It serves as a potential candidate in PET (Positron Emission Tomography) imaging, especially for tissues containing sigma receptors such as lungs, kidneys, heart, brain, and spleen (C. Dence, C. John, W. Bowen, & M. Welch, 1997).

Binary Co-Crystal Formation

It is a tool for forming binary co-crystals, another aspect of supramolecular assembly (C. Aakeröy, J. Desper, & B. Helfrich, 2004).

Fluorescent Labeling in Chromatography

This compound is used as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids, including proline and hydroxyproline (Y. Watanabe & K. Imai, 1981).

Chemotherapeutic Activity

It has shown potential chemotherapeutic activity by killing tumor cells and inducing tumor apoptosis (J. Mendeleyev, E. Kirsten, A. Hakam, K. Buki, & E. Kun, 1995).

Drug Development

M.D. Mashkovskii led the development of over 200 new molecules of nitrobenzamide derivatives, including original antiarrhythmic drugs nibentan and niferidyl, which are registered in the Ministry of Healthcare of the Russian Federation and included in essential drugs list (S. Skachilova, G. Ermakova, N. K. Zheltukhin, É. F. Zueva, & N. Davydova, 2019).

Selective Cytotoxicity in DNA Crosslinking

The active form of CB 1954, a related compound, is capable of producing DNA-DNA interstrand crosslinks in cells, exhibiting selective cytotoxicity (R. Knox, F. Friedlos, T. Marchbank, & J. Roberts, 1991).

Safety and Hazards

Wirkmechanismus

Target of Action

4-Fluoro-2-nitrobenzamide is a biochemical compound used in proteomics research It has been found that similar fluorinated compounds enhance the binding of insulin to adipocytes , suggesting a potential role in insulin signaling pathways.

Mode of Action

Fluorinated compounds are known to have various modes of action depending on their structure and the presence of other functional groups

Biochemical Pathways

Given the potential role in insulin signaling mentioned earlier, it may influence pathways related to glucose metabolism and cellular energy homeostasis .

Result of Action

Fluorinated compounds have been reported to exhibit anticancer and antimicrobial activities . They are often used as lead structures for drug design developments due to their promising safety index via reduced cytotoxicity in non-cancerous cell lines .

Eigenschaften

IUPAC Name |

4-fluoro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWSFFDDRSVJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544660 | |

| Record name | 4-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106754-80-7 | |

| Record name | 4-Fluoro-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

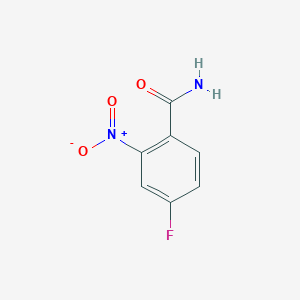

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)